Lavendomycin

Serum protein binding Antibiotic screening Peptide antibiotic

Many antibiotics lose potency in serum due to protein binding, compromising in vivo relevance. Lavendomycin, selected on serum-agar medium, retains potent Gram-positive activity in serum (MIC <0.1 μg/mL on serum agar vs. 0.39 μg/mL on MH agar). • Serum-tolerant positive control for antibiotic screening assays • Absolute Gram-positive selectivity (MIC >400 μg/mL against Gram-negative organisms & fungi) • Low in vivo effective dose (ED50 2.33 mg/kg) minimizes compound consumption • Contains the rare amino acid 3-methylarginine for SAR and biosynthetic studies

Molecular Formula C29H50N10O8
Molecular Weight 666.8 g/mol
CAS No. 82987-09-5
Cat. No. B1674584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavendomycin
CAS82987-09-5
SynonymsLavendomycin;  FR 900201;  FR-900201;  FR900201;  Antibiotic FR 900201; 
Molecular FormulaC29H50N10O8
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC=C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCCN2C(=O)C(C(C)N)NC(=O)C(C(C)CCN=C(N)N)N
InChIInChI=1S/C29H50N10O8/c1-4-17(23(41)36-18(14-40)28(46)47)35-24(42)19-9-7-13-38(19)26(44)20-8-5-6-12-39(20)27(45)22(16(3)30)37-25(43)21(31)15(2)10-11-34-29(32)33/h4,15-16,18-22,40H,5-14,30-31H2,1-3H3,(H,35,42)(H,36,41)(H,37,43)(H,46,47)(H4,32,33,34)/b17-4-/t15-,16-,18+,19+,20+,21+,22+/m1/s1
InChIKeyZLIFOKMGWXMKQW-BDKIHTTOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lavendomycin: Serum-Stable Hexapeptide Antibiotic


Lavendomycin (CAS 82987‑09‑5; synonym FR‑900201) is a basic hexapeptide antibiotic (C₂₉H₅₀N₁₀O₈, MW 666.77) isolated from Streptomyces lavendulae subsp. brasilicus [1]. Its linear hexapeptide backbone uniquely incorporates the non‑proteinogenic amino acid 3‑methylarginine and terminates with a C‑terminal serine residue [2]. Discovered through a deliberate serum‑agar screening strategy that selected for antibiotics retaining activity in the presence of serum proteins, lavendomycin shows potent, selective activity against Gram‑positive bacteria in vitro and in vivo while remaining completely inactive against Gram‑negative organisms and fungi [1].

WF Serum-stability screening: selected on serum-agar to retain activity in protein-rich conditions
SP Gram-positive selective context: reported inactivity against Gram-negative bacteria and fungi
ST 3-Methylarginine hexapeptide architecture: rare non-proteinogenic amino acid scaffold

Lavendomycin: Irreplaceable Serum-Stable Agent


Lavendomycin was deliberately selected on serum‑agar medium to exclude antibiotics that lose potency through serum‑protein binding — a liability that compromises many otherwise potent in‑vitro actives [1]. This serum‑tolerant phenotype is structurally encoded in its unique hexapeptide sequence containing 3‑methylarginine, an amino acid found in only two known antibiotics [2]. Standard Gram‑positive agents such as vancomycin, teicoplanin, or daptomycin neither share this residue nor were selected under serum‑containing conditions; arginomycin, the only other 3‑methylarginine antibiotic, is a peptidyl nucleoside with an additional antifungal spectrum absent in lavendomycin. These fundamental chemical and pharmacological differences mean that generic peptide antibiotics cannot serve as drop‑in replacements for lavendomycin in experiments requiring serum‑resistant, Gram‑positive‑only antibacterial activity [1][2].

Lavendomycin Hexapeptide with 3-methylarginine; selected under serum-containing conditions
Vancomycin / Daptomycin No 3-methylarginine residue; serum-protein binding may shift assay-response profile
Lavendomycin Linear hexapeptide; Gram-positive-only spectrum; no antifungal activity reported
Arginomycin Peptidyl nucleoside class; dual antibacterial-antifungal spectrum may confound selectivity
Lavendomycin Serum-tolerant phenotype from deliberate serum-agar screening strategy
Generic Peptide Antibiotics Serum-stability context may differ; structural basis for serum tolerance not shared

Lavendomycin: Quantitative Differentiation Evidence


Serum-Enhanced Potency vs. Standard Agar

Lavendomycin displays a unique serum‑enhanced antibacterial potency. Against Staphylococcus aureus 209P JC‑1, the MIC on serum agar is <0.1 μg/mL, compared with 0.39 μg/mL on standard Mueller Hinton (MH) agar — a ≥3.9‑fold improvement in the presence of serum [1]. Most conventional antibiotics exhibit the opposite behaviour, losing activity on serum agar because of protein binding. This reversal validates the screening strategy that led to lavendomycin's discovery and directly differentiates it from serum‑sensitive comparators [1].

Serum MIC Comparison
Head-to-head
≥3.9-fold lower MIC on serum agar vs. Mueller Hinton agar (0.39 µg/mL)
Supports serum-stability assay context S. aureus 209P JC-1; agar dilution streak method
Serum protein binding Antibiotic screening Peptide antibiotic MIC

In Vivo Efficacy vs. Vancomycin in S. aureus Sepsis

In a murine systemic infection model, lavendomycin achieved an ED₅₀ of 2.33 mg/kg (subcutaneous) against S. aureus 47 [1]. In a separate study employing a comparable intraperitoneal S. aureus sepsis model, vancomycin required an ED₅₀ of 22.4 mg/kg (subcutaneous) against methicillin‑resistant S. aureus [2]. While the S. aureus strains differ (MSSA laboratory strain vs. MRSA clinical isolate), the approximately 9.6‑fold lower ED₅₀ for lavendomycin indicates a meaningful in vivo potency advantage that warrants further direct head‑to‑head evaluation [1][2].

In Vivo ED₅₀ Comparison
Cross-study
Lavendomycin: ED₅₀ 2.33 mg/kg s.c. Vancomycin: ED₅₀ 22.4 mg/kg s.c. (~9.6-fold difference)
Reported model-response context Cross-study; strains differ (MSSA vs. MRSA); murine sepsis models
In vivo efficacy ED50 Staphylococcus aureus Murine sepsis model

Therapeutic Index and Safety Margin

Lavendomycin exhibits an exceptionally wide therapeutic window. The acute LD₅₀ in mice exceeds 2,000 mg/kg by subcutaneous injection, while the ED₅₀ against S. aureus 47 is 2.33 mg/kg, yielding a therapeutic index (LD₅₀/ED₅₀) greater than 858 [1]. Against S. epidermidis 87 (ED₅₀ = 1.68 mg/kg), the therapeutic index exceeds 1,190 [1]. For perspective, vancomycin therapeutic indices in murine models typically fall between 10 and 100 depending on the infection model, placing lavendomycin's safety margin at least an order of magnitude higher [1].

Therapeutic Index Window
Class-level
TI >858 (S. aureus 47); >1,190 (S. epidermidis 87) LD₅₀ >2,000 mg/kg s.c.; ED₅₀ 2.33–1.68 mg/kg
Reported tolerability endpoint context Vancomycin TI ~10–100 from class-level reference; ICR mice
Therapeutic index Acute toxicity LD50 Safety margin

Absolute Gram-Positive Selectivity

Lavendomycin demonstrates complete and unambiguous Gram‑positive selectivity. MIC values against susceptible staphylococci range from <0.1 to 1.56 μg/mL on serum agar, while every Gram‑negative organism tested — Escherichia coli NIHJ JC‑2 and Klebsiella pneumoniae NCTC‑418 — shows MIC >400 μg/mL, as do the fungi Candida albicans and Aspergillus niger [1]. This represents a selectivity window exceeding 4,000‑fold between susceptible Gram‑positive and resistant Gram‑negative organisms [1]. In contrast, the structurally related 3‑methylarginine antibiotic arginomycin additionally inhibits fungi, demonstrating that lavendomycin's spectrum is both narrower and more precisely restricted [1].

Gram-Positive Selectivity
Head-to-head
>4,000-fold selectivity window Gram-positive MIC 400 µg/mL
Reported selectivity endpoint context No antifungal activity; serum agar dilution method
Antibacterial spectrum Gram-positive selectivity Narrow-spectrum antibiotic Selectivity window

3-Methylarginine Architecture vs. Arginomycin

Lavendomycin is one of only two known antibiotics containing 3‑methylarginine, a rare post‑translationally modified amino acid [1][2]. Unlike arginomycin, which is a peptidyl nucleoside (C₁₈H₂₈N₈O₅) with a dual antibacterial–antifungal spectrum, lavendomycin is a pure linear hexapeptide (C₂₉H₅₀N₁₀O₈) with C‑terminal serine and zero antifungal activity (MIC >400 μg/mL against C. albicans and A. niger) [1][3]. No clinically approved glycopeptide (vancomycin, teicoplanin), lipopeptide (daptomycin), or cyclic peptide (bacitracin) contains this residue. This structural distinction translates directly into a narrower, Gram‑positive‑only pharmacological profile compared with arginomycin's broader spectrum [1][3].

3-Methylarginine Architecture
Cross-study
Lavendomycin: hexapeptide, no antifungal activity Arginomycin: peptidyl nucleoside, dual-spectrum antibacterial–antifungal
Structural comparator context for SAR studies Only two known 3-methylarginine antibiotics; distinct chemical classes
Non-proteinogenic amino acid 3-methylarginine Hexapeptide Arginomycin Structural biology

Lavendomycin: Key Application Scenarios


Serum-Resistant Antibiotic Discovery and Mechanistic Studies

Lavendomycin serves as a validated positive control and tool compound for screening platforms that identify antibiotics retaining activity in serum‑rich environments. Its demonstrated serum‑enhanced potency (MIC <0.1 μg/mL on serum agar vs. 0.39 μg/mL on MH agar against S. aureus 209P) makes it an ideal reference standard for assays comparing compound activity in serum‑containing versus serum‑free media, enabling researchers to benchmark candidate molecules for serum stability [1].

In Vivo Gram-Positive Sepsis Model Research

With an ED₅₀ of 2.33 mg/kg against S. aureus in murine systemic infection models and an LD₅₀ exceeding 2,000 mg/kg [1], lavendomycin enables in vivo efficacy studies at low administered doses, reducing compound synthesis or procurement costs per experiment. This low‑dose requirement is particularly advantageous for academic laboratories conducting large‑scale murine infection studies with limited compound supply [1].

SAR Studies of 3-Methylarginine Natural Products

As one of only two known antibiotics containing the rare 3‑methylarginine residue [1][2], lavendomycin provides an essential scaffold for studying how this unusual amino acid modification influences antibacterial potency, spectrum, and serum tolerance. Its availability through total synthesis [3] further enables systematic analog generation for SAR campaigns comparing Gram‑positive‑only lavendomycin with dual‑spectrum arginomycin.

Gram-Positive-Selective Antibacterial Research

Lavendomycin's absolute selectivity for Gram‑positive bacteria (MIC >400 μg/mL against all tested Gram‑negative organisms and fungi) [1] makes it a precise pharmacological tool for experiments requiring unambiguous Gram‑positive targeting, such as microbiome perturbation studies, bacterial co‑culture experiments with Gram‑negative partners, or screening for Gram‑positive‑specific resistance mechanisms without confounding effects on Gram‑negative or fungal populations [1].

Application
Selection Property
Validation Focus
Serum-stability screening studies
Serum-stability retention profile
MIC endpoint in serum-containing media
In vivo Gram-positive model studies
In vivo model-response context
Model-response endpoint review
3-Methylarginine SAR studies
3-Methylarginine structural context
Structural-activity relationship review
Gram-positive selective screening
Gram-positive selectivity profile
Spectrum-selectivity endpoint review

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29 linked technical documents
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